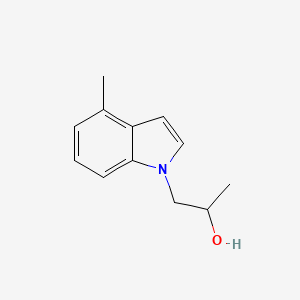

(RS)-1-(4-methyl-indol-1-yl)-propan-2-ol

Description

(RS)-1-(4-methyl-indol-1-yl)-propan-2-ol is an aminopropan-2-ol derivative featuring a 4-methyl-substituted indole moiety at the 1-position of the propan-2-ol backbone. This structural motif is critical for its pharmacological activity, particularly in cardiovascular applications. Indole derivatives are known for their diverse biological roles, and the addition of a methyl group at the 4-position of the indole ring may enhance receptor binding specificity or metabolic stability compared to unsubstituted analogs.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(4-methylindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C12H15NO/c1-9-4-3-5-12-11(9)6-7-13(12)8-10(2)14/h3-7,10,14H,8H2,1-2H3 |

InChI Key |

ZLTMBEOKYULAHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Cardiovascular Pharmacology

(2RS)-1-(1H-Indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol (Compound (RS)-9/2F109)

- Structure: Differs in the substitution pattern: indol-4-yloxy group and a 2-(2-methoxyphenoxy)ethylamino side chain.

- Pharmacology: Acts as a carvedilol and pindolol analog, showing α1-, α2-, and β1-adrenoceptor binding.

- Key Difference: The methoxyphenoxyethylamino chain in (RS)-9 may enhance α-adrenergic blockade, whereas the 4-methyl-indol-1-yl group in the target compound could alter steric interactions with receptors.

Nadolol (MM0439.00)

- Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol.

- Lacks indole moieties, relying on a naphthalene group for lipophilicity .

- Comparison : The target compound’s indole ring may improve central nervous system penetration compared to nadolol’s naphthalene system.

Propranolol

- Structure: (RS)-1-(1-Methylethylamino)-3-(1-naphthyloxy)propan-2-ol.

- Pharmacology: Non-selective β-blocker with additional membrane-stabilizing effects. Similar aminopropanol backbone but differs in aromatic substitution (naphthyl vs. indolyl) .

- Key Insight : Indole derivatives like the target compound may exhibit reduced bronchoconstrictive side effects due to altered receptor selectivity.

Indole-Modified Aminopropanols from Molecules (2010)

- Structures: 10: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. 11: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.

- Pharmacology: Tested for antiarrhythmic, hypotensive, and spasmolytic activity. Methoxy and methoxymethyl groups on the indole ring influence adrenoceptor binding (e.g., α1/β1 selectivity) .

- Comparison : The target compound’s 4-methyl group may reduce metabolic demethylation risks compared to methoxy-substituted analogs.

Impurities and Byproducts ()

- Impurity C(EP): 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)propan-2-ol].

- Impurity D(EP) : (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol.

- Relevance: These impurities lack the aminopropanol side chain, reducing adrenoceptor affinity. Highlights the importance of structural integrity for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.